

Lactate as a Prognostic Biomarker: A Comparative Analysis in Critical Illness

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Compound of Interest

Compound Name: *Lactic acid*

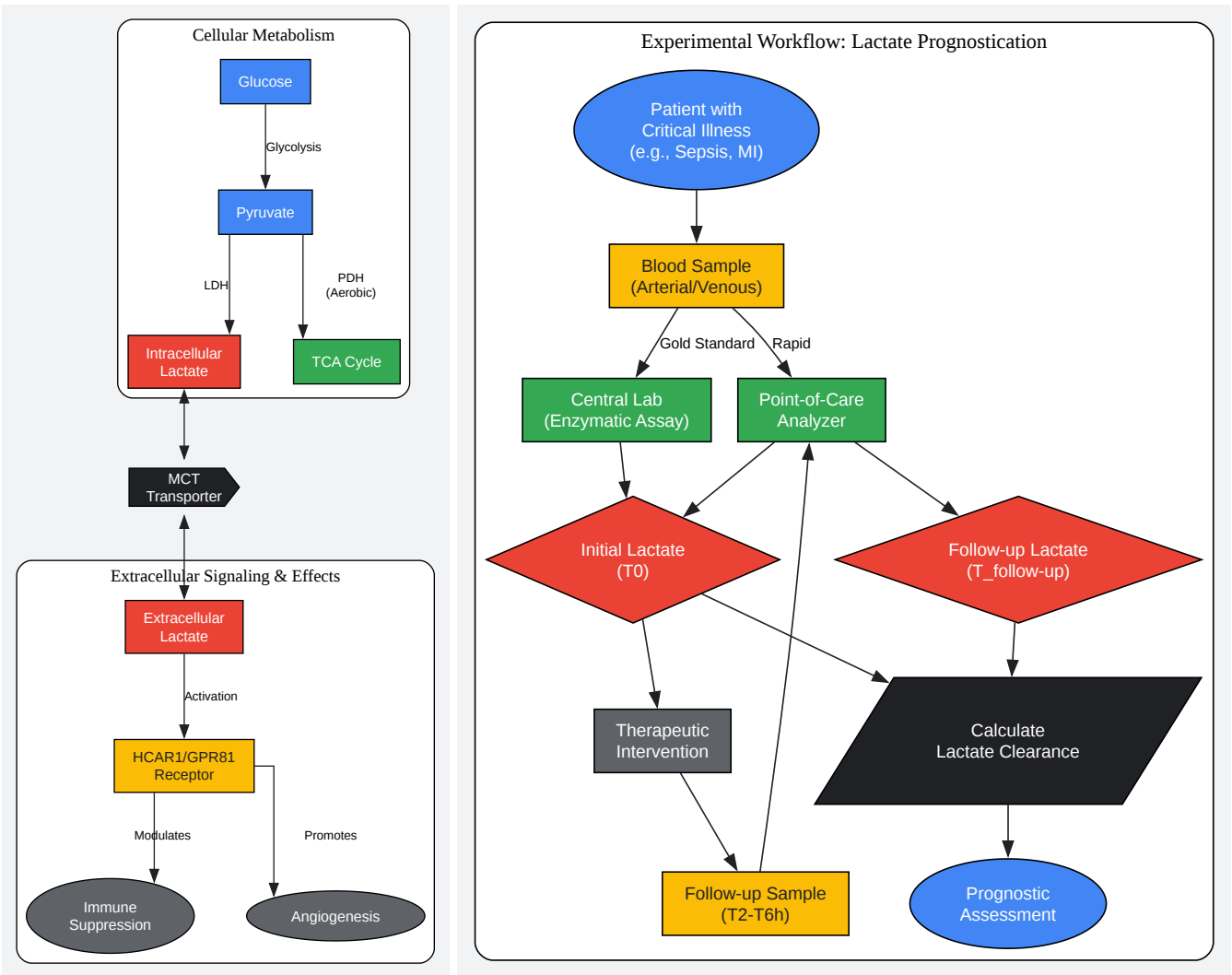
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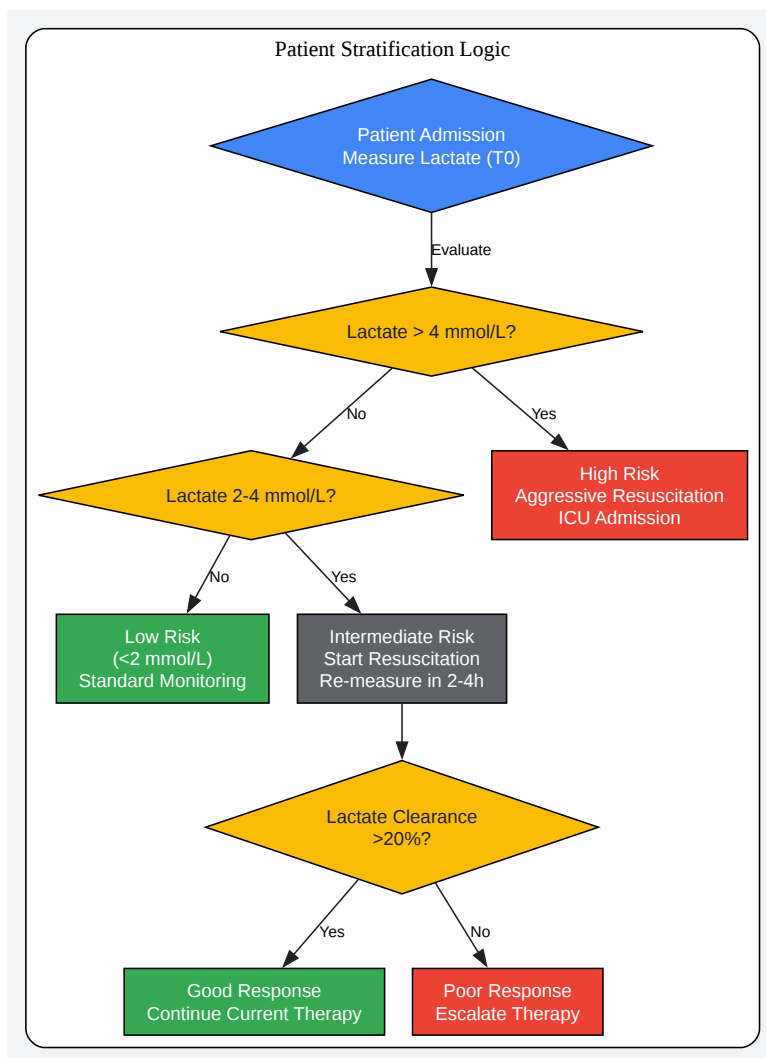
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For decades considered a mere waste product of anaerobic metabolism, lactate is now recognized as a key signaling molecule and a crucial player in intercellular communication and metabolic regulation.^{[1][2]} Its role extends beyond a simple indicator of oxygen debt, implicating it in processes like immune modulation, inflammation, angiogenesis, and wound healing.^{[1][3]} This guide provides a comparative analysis of the validation of lactate as a prognostic biomarker across three major disease areas: Sepsis, Cancer, and Cardiovascular Disease, offering researchers and drug development professionals a clear overview of its performance against alternative biomarkers, supported by experimental data and detailed methodologies.

Lactate Metabolism and Signaling: A Brief Overview

Under normal physiological conditions, lactate is produced from pyruvate via lactate dehydrogenase (LDH) and is cleared primarily by the liver and kidneys.^{[4][5]} In pathological states such as sepsis, cancer, or cardiac failure, metabolic reprogramming and tissue hypoxia lead to a significant overproduction of lactate.^{[5][6]} This accumulation is not just a sign of cellular stress but an active process that influences the disease microenvironment. Lactate exerts its effects through various mechanisms, including signaling via the G protein-coupled receptor HCAR1 (GPR81), modulating immune cell function, and even inducing epigenetic changes through histone lactylation.^{[1][2][7]}





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